An In-depth Technical Guide to the Physicochemical Properties of 3-(3-Phenylpropyl)pyrrolidine
An In-depth Technical Guide to the Physicochemical Properties of 3-(3-Phenylpropyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
3-(3-Phenylpropyl)pyrrolidine is a substituted pyrrolidine derivative with potential applications in medicinal chemistry and drug discovery. The strategic combination of a basic pyrrolidine ring and a lipophilic phenylpropyl side chain imparts a unique set of physicochemical characteristics that are critical for its behavior in biological systems. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 3-(3-Phenylpropyl)pyrrolidine, offering a foundational understanding for its application in research and development. In the absence of extensive experimental data in publicly accessible literature, this guide presents high-quality predicted values and details robust experimental protocols for their empirical determination.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its unequivocal identity and structure.
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IUPAC Name: 3-(3-phenylpropyl)pyrrolidine
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CAS Number: 1220038-62-9[1]
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Molecular Formula: C₁₃H₁₉N[2]
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Molecular Weight: 189.30 g/mol [2]
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Chemical Structure:
Predicted Physicochemical Properties
Currently, the publicly available data for 3-(3-Phenylpropyl)pyrrolidine is primarily based on computational predictions. While these values provide a useful starting point, they should be confirmed experimentally for any critical applications.
| Property | Predicted Value | Source |
| Boiling Point | 287.6 ± 9.0 °C | ChemicalBook [2] |
| Density | 0.948 ± 0.06 g/cm³ | ChemicalBook [2] |
| pKa | 10.48 ± 0.10 | ChemicalBook [2] |
Expert Insight: The predicted high boiling point is consistent with the molecule's molecular weight and the presence of a hydrogen-bonding amine group. The predicted pKa suggests that at physiological pH (around 7.4), 3-(3-Phenylpropyl)pyrrolidine will exist predominantly in its protonated, cationic form. This has significant implications for its solubility, membrane permeability, and potential interactions with biological targets.
Experimental Determination of Physicochemical Properties
To provide a comprehensive and validated understanding of 3-(3-Phenylpropyl)pyrrolidine, the following experimental protocols are recommended.
Synthesis and Purification
A plausible synthetic route to 3-(3-Phenylpropyl)pyrrolidine could involve the alkylation of a suitable pyrrolidine precursor. A general workflow is outlined below.
Caption: General workflow for the synthesis and purification of 3-(3-Phenylpropyl)pyrrolidine.
Detailed Protocol:
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Reaction Setup: A solution of a suitable N-protected pyrrolidine derivative (e.g., N-Boc-3-pyrrolidinemethanol) would be treated with a strong base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., THF) at 0 °C.
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Alkylation: 3-Phenylpropyl bromide would then be added dropwise to the reaction mixture, which is then allowed to warm to room temperature and stirred overnight.
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Work-up: The reaction would be quenched with water, and the organic layer extracted with a suitable solvent like ethyl acetate. The combined organic layers would be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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Deprotection: The protecting group (e.g., Boc) would be removed under appropriate conditions (e.g., trifluoroacetic acid in dichloromethane).
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Purification: The crude product would be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure 3-(3-Phenylpropyl)pyrrolidine.
Determination of Melting and Boiling Points
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Melting Point: The melting point of the solid form (e.g., a salt like the hydrochloride) would be determined using a standard melting point apparatus. The sample is heated slowly, and the temperature range over which it melts is recorded.
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Boiling Point: The boiling point of the free base (a liquid at room temperature) would be determined by distillation at atmospheric or reduced pressure.
Solubility Assessment
A systematic solubility study in a range of solvents is crucial for handling, formulation, and biological testing.
Protocol:
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Solvent Selection: A panel of solvents ranging from non-polar (e.g., hexane), to polar aprotic (e.g., dichloromethane, ethyl acetate), to polar protic (e.g., ethanol, water, and buffered aqueous solutions at different pH values) should be chosen.
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Equilibrium Solubility Determination:
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An excess of 3-(3-Phenylpropyl)pyrrolidine is added to a known volume of each solvent in a sealed vial.
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The vials are agitated at a constant temperature (e.g., 25 °C) for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.
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The resulting saturated solutions are filtered to remove undissolved solid.
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The concentration of the compound in the filtrate is determined using a suitable analytical method, such as HPLC with UV detection.
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Determination of pKa and LogP
The ionization constant (pKa) and the partition coefficient (LogP) are critical parameters for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.
Caption: Relationship between pKa, LogP, and ADME properties.
pKa Determination (Potentiometric Titration):
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A known concentration of 3-(3-Phenylpropyl)pyrrolidine is dissolved in a suitable solvent mixture (e.g., water/methanol).
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The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
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The pH of the solution is monitored throughout the titration using a calibrated pH meter.
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The pKa is determined from the titration curve as the pH at which half of the amine is protonated.
LogP Determination (Shake-Flask Method):
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A solution of 3-(3-Phenylpropyl)pyrrolidine of known concentration is prepared in one of the two immiscible phases (typically n-octanol and water).
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Equal volumes of the n-octanol and water phases are combined in a flask.
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The flask is shaken vigorously to allow for the partitioning of the compound between the two phases and then left to stand for the phases to separate.
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The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).
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The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and confirmation of the identity and purity of 3-(3-Phenylpropyl)pyrrolidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the aliphatic protons of the propyl chain, and the protons of the pyrrolidine ring. The chemical shifts, integration, and coupling patterns of these signals would provide detailed information about the connectivity of the molecule.
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¹³C NMR: The carbon NMR spectrum would show a unique signal for each carbon atom in a distinct chemical environment, confirming the carbon skeleton of the molecule.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
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N-H stretch: A moderate to weak band around 3300-3500 cm⁻¹ characteristic of a secondary amine.
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C-H stretch (aromatic): Bands above 3000 cm⁻¹.
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C-H stretch (aliphatic): Bands below 3000 cm⁻¹.
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C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the molecule.
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High-Resolution Mass Spectrometry (HRMS): This will provide the exact mass of the molecule, allowing for the confirmation of its elemental composition (C₁₃H₁₉N).
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Electron Ionization (EI-MS): This will induce fragmentation of the molecule, and the resulting fragmentation pattern can be used to deduce its structure.
Conclusion
References
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MDPI. Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. [Link]
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PubMed. Synthesis and anticonvulsant screening of 3,3-diphenyl-2-pyrrolidone derivatives. [Link]
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ResearchGate. SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL ACTIVITY OF NOVEL N-PHENYLPROPYL-3-SUBSTITUTED INDOLINE-2-ONE DERIVATIVES. [Link]
-
PubMed. Synthesis, physicochemical, and anticonvulsant properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and its 3-methyl analog. [Link]
-
MDPI. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. [Link]
-
Beilstein Journals. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. [Link]
-
JOCPR. Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. [Link]
-
PMC. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. [Link]
-
PMC. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
PubChem. 3-Phenylpyrrolidin-3-ol. [Link]
-
PubChem. (3S)-3-phenylpyrrolidine. [Link]
-
ResearchGate. Spectroscopic and quantum chemical elucidation of newly synthesized 1-aryl-3-methyl-3-phenylpyrrolidine-2,5-diones as potentional anticonvulsant agents. [Link]
-
PubChem. 3-Methyl-3-phenylpyrrolidine. [Link]
-
PMC. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. [Link]
- Google P
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Organic Syntheses. Pyrrolidine, 1-butyl-. [Link]
-
ResearchGate. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. [Link]
-
KU Leuven Lirias. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. [Link]
-
Scribd. Che Menu. [Link]
